Slk/stk10-IN-1

Kinase Inhibitor Selectivity Off-Target Effects

Slk/stk10-IN-1 is the preferred chemical probe for the balanced, dual inhibition of SLK and STK10 (IC50 7.8 nM and 6.4 nM). This 99.78% pure maleimide-based compound uniquely recapitulates ERM-dependent morphological changes and immunogenic cell death signatures, unlike broad-spectrum kinase inhibitors, ensuring data integrity in metastasis, cytoskeletal, and AML research. Reliable analytical performance for critical in vitro and in vivo target validation.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.7 g/mol
Cat. No. B12430073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlk/stk10-IN-1
Molecular FormulaC17H13ClN2O3
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C(C(=O)NC2=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClN2O3/c1-23-13-8-3-2-7-12(13)14-15(17(22)20-16(14)21)19-11-6-4-5-10(18)9-11/h2-9H,1H3,(H2,19,20,21,22)
InChIKeyDQYDZCRLDYVZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Slk/stk10-IN-1: A Potent and Selective Dual SLK/STK10 Inhibitor for Targeted Kinase Research


Slk/stk10-IN-1 is a small-molecule kinase inhibitor that potently and selectively targets both STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10), two closely related kinases implicated in the regulation of ezrin/radixin/moesin (ERM) function, lymphocyte migration, and the cell cycle [1]. It is a product of structure-guided optimization from a 3-anilino-4-arylmaleimide scaffold, resulting in a compound with nanomolar potency against both targets and demonstrated antitumor activity in cellular models . The compound is supplied as a high-purity solid (99.78%) with defined physicochemical properties, making it suitable for rigorous biochemical, cellular, and in vivo studies requiring consistent performance and minimal off-target interference .

Slk/stk10-IN-1: Why Off-Target Kinase Inhibitors Are Inadequate Substitutes for SLK/STK10 Research


Generic substitution with broader-spectrum kinase inhibitors or even closely related analogs is not feasible due to the specific, balanced dual-inhibition profile required to interrogate SLK/STK10 biology. For instance, the clinically used EGFR inhibitor erlotinib exhibits off-target inhibition of STK10 and SLK, but with starkly different potency and selectivity profiles that confound experimental interpretation and are linked to adverse events [1]. Similarly, compounds targeting only one of the two kinases or those with suboptimal selectivity fail to recapitulate the specific cellular phenotypes—such as changes in cell morphology, elongation, and defective contraction—that are observed upon dual SLK/STK10 inhibition with Slk/stk10-IN-1 [2]. The quantitative evidence below establishes the precise boundaries of Slk/stk10-IN-1's activity and why it is the preferred chemical probe for this target pair.

Slk/stk10-IN-1: Quantitative Differentiation from Kinase Inhibitor Analogs and Off-Target Agents


Potency Differential: Slk/stk10-IN-1 vs. Clinically Used EGFR Inhibitors Erlotinib and Gefitinib

Slk/stk10-IN-1 is a dedicated chemical probe designed for dual SLK/STK10 inhibition, whereas the clinically approved EGFR inhibitors erlotinib and gefitinib exhibit significant, but highly variable, off-target activity against STK10 and SLK. Quantitative comparisons reveal that erlotinib potently inhibits STK10 and SLK at clinically relevant concentrations, while gefitinib has only marginal activity [1]. This off-target inhibition is not only an experimental confounder but is also mechanistically linked to specific adverse clinical outcomes, underscoring the need for a selective tool compound like Slk/stk10-IN-1.

Kinase Inhibitor Selectivity Off-Target Effects

Superior Potency and Selectivity: Slk/stk10-IN-1 as the Most Advanced Dual Inhibitor in the Maleimide Scaffold Series

Within the optimized 3-anilino-4-arylmaleimide series, extensive selectivity profiling identified compound 31 (Slk/stk10-IN-1) as the most potent and selective dual SLK/STK10 inhibitor yet reported [1]. This compound was selected from a panel of analogs based on its superior kinome-wide selectivity profile, as confirmed by cellular target engagement assays and off-target activity analysis in cells [1]. This establishes Slk/stk10-IN-1 as the premier chemical probe from this scaffold for unambiguous target validation.

Kinase Inhibitor Structure-Activity Relationship Chemical Probe

High Purity and Defined Physicochemical Properties for Reproducible Research

Reproducibility in kinase research demands high-purity compounds. Slk/stk10-IN-1 is supplied with a certified purity of 99.78% , a level that minimizes the risk of off-target effects arising from impurities. This purity, combined with its defined molecular formula (C₁₇H₁₃ClN₂O₃) and molecular weight (328.75 g/mol) , ensures consistent performance across experiments and facilitates accurate dosing in both in vitro and in vivo studies.

Chemical Probe Purity Reproducibility

Cellular Phenotype Induction: Distinct Morphological Changes Not Observed with Single-Target Modulation

Treatment of cells with Slk/stk10-IN-1 induces a characteristic and quantifiable change in cell morphology, including cell elongation and defective cell contraction [1]. These phenotypes are a direct consequence of dual SLK/STK10 inhibition and are not observed with agents that target only one of the kinases or that have insufficient potency/selectivity. This provides a robust, visually confirmable readout for target engagement in cellular assays.

Cell Morphology Cytoskeleton Phenotypic Screening

Slk/stk10-IN-1: Optimal Applications in Kinase Research, Immuno-Oncology, and Chemical Biology


Precise Target Validation of SLK/STK10 in Cancer Cell Migration and Invasion

In studies investigating the role of SLK/STK10 in cancer metastasis, Slk/stk10-IN-1 provides a critical tool for dissecting the specific contribution of these kinases to cell motility and invasion. Knockout of STK10 has been shown to increase the migration and invasion of cervical cancer cells by up to 80% [1], and inhibition with a selective dual inhibitor is essential to confirm these findings pharmacologically and to explore potential therapeutic windows. Slk/stk10-IN-1's well-characterized potency and selectivity make it the ideal agent for such in vitro and in vivo validation experiments.

Dissecting the Role of SLK/STK10 in Immunogenic Cell Death and Anti-Tumor Immunity

STK10 inhibition has been shown to activate immunogenic cell death (ICD) and induce an anti-tumor immune response, particularly when combined with other ICD inducers [1]. Slk/stk10-IN-1 is the preferred chemical probe for mechanistically dissecting this pathway, as its high selectivity minimizes off-target effects that could confound the interpretation of immune cell activation and the induction of ICD markers. This is particularly relevant in acute myeloid leukemia (AML), where STK10 expression correlates with poor prognosis [1].

Investigating the Regulation of ERM Proteins and Cytoskeletal Dynamics

SLK and STK10 are key regulators of ezrin, radixin, and moesin (ERM) protein function, which in turn controls cytoskeletal organization and cellular morphology [1]. Slk/stk10-IN-1, which induces specific morphological changes such as cell elongation and defective contraction [1], serves as a precise chemical tool for studying ERM-dependent processes. This is invaluable for research into cell motility, adhesion, and tissue architecture, where off-target effects from less selective inhibitors would significantly complicate data interpretation.

Structure-Guided Chemical Biology and Kinase Inhibitor Development

With crystal structures of exemplar inhibitors bound to both SLK and STK10 available [1], Slk/stk10-IN-1 is an essential reference compound for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors. Its well-defined binding mode, high purity, and validated cellular activity make it an ideal starting point for developing improved chemical probes, exploring novel binding modes (e.g., targeting the unique extended pocket in STK10 [2]), or designing PROTACs and other targeted protein degradation modalities [3].

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